2,4-Dichlorobenzylamine
Overview
Description
2,4-Dichlorobenzylamine is a chemical compound that is structurally related to benzylamine with two chlorine atoms substituted at the 2 and 4 positions of the benzene ring. While the provided papers do not directly discuss 2,4-Dichlorobenzylamine, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 2,4-Dichlorobenzylamine.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of an amine with other chemical reagents. For example, 4-chlorobenzylamine reacts with various organic acids to form molecular salts, as described in paper . Similarly, 2,4-dichloroacetophen was synthesized from 1,3-dichlorobenzene and acetic anhydride . These methods suggest that 2,4-Dichlorobenzylamine could potentially be synthesized through a halogenation reaction followed by an amination process.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dichlorobenzylamine has been determined using X-ray diffraction. For instance, the structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene was solved by direct methods and refined to show non-planar geometry with significant molecular parameters . The molecular structure of 4-chlorobenzylammonium nitrate was also determined, showing the phenyl ring and the nitro group to be coplanar . These findings suggest that 2,4-Dichlorobenzylamine may also exhibit a non-planar structure due to the presence of substituents on the aromatic ring.
Chemical Reactions Analysis
The chemical reactions involving chlorobenzylamine derivatives often result in the formation of salts or other derivatives. For example, the reaction of 4-chlorobenzylamine with organic acids leads to a variety of molecular salts with different supramolecular structures . Dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride . These reactions indicate that 2,4-Dichlorobenzylamine could also react with acids and other reagents to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2,4-Dichlorobenzylamine can be inferred from the properties of similar compounds. The melting points, crystal packing, and hydrogen bonding interactions of the salts formed from 4-chlorobenzylamine and organic acids were reported . The crystal structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine showed intramolecular hydrogen bonds . These properties suggest that 2,4-Dichlorobenzylamine may also exhibit specific melting points, crystal packing, and hydrogen bonding patterns.
Scientific Research Applications
1. Herbicide Toxicology and Mutagenicity
2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dichlorobenzylamine, has been extensively studied for its toxicological and mutagenic properties. Research has focused on its impact on occupational risk, neurotoxicity, herbicide resistance, and effects on non-target aquatic species. Molecular biology, particularly gene expression, and pesticide degradation studies are suggested as future research directions (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Chemical Reactions and Catalysis
Studies on 2,4-dinitrochlorobenzene, a compound structurally similar to 2,4-Dichlorobenzylamine, have contributed to the understanding of base catalysis in nucleophilic aromatic substitution reactions. These studies have implications for chemical synthesis and reaction mechanisms (Ross, 1969).
3. Algicidal Activity
Research on dichlorobenzylamine derivatives, including 2,4-Dichlorobenzylamine, has explored their algicidal activity against harmful red tides. Certain derivatives demonstrated high effectiveness in controlling harmful algae species without harming target organisms like water fleas and zebrafish (Choi et al., 2016).
4. Antimycobacterial Properties
Benzylamines, including variants of 2,4-Dichlorobenzylamine, have been synthesized and evaluated for their antimycobacterial properties. Certain compounds showed significant inhibitory effects on Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).
5. Genotoxicity Evaluation
The genetic toxicity of 2,4-D and its derivatives, including 2,4-Dichlorobenzylamine, has been investigated in mammalian cell cultures. Studies have focused on the induction of chromosomal aberrations and mutations, contributing to understanding the genotoxic potential of these compounds (Gollapudi, Charles, Linscombe, Day, & Bus, 1999).
6. Insight into Herbicidal Mode of Action
Research on 2,4-Dichlorophenoxyacetic acid, closely related to 2,4-Dichlorobenzylamine, has provided insights into its mode of action as a herbicide. Understanding the physiological processes, perception, and signal transduction under herbicide treatment has implications for agricultural practices and environmental management (Song, 2014).
7. Chemical Synthesis and Derivatives
Research on the synthesis of phenylacetic acid derivatives, including 2,4-Dichlorophenylacetic acid, a derivative of 2,4-Dichlorobenzylamine, has contributed to the development of new methods in organic synthesis. This research has implications for the pharmaceutical and chemical industries (Li, Zhang, Liu, & Liu, 2019).
8. Environmental Impact and Removal Strategies
Studies on 2,4-Dichlorophenoxyacetic acid have investigated its environmental impact and developed strategies for its removal from polluted water sources. This research is crucial for environmental conservation and public health (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Safety And Hazards
2,4-Dichlorobenzylamine is known to cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of ingestion or contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
(2,4-dichlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUKJZSTBBSGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059115 | |
Record name | Benzenemethanamine, 2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzylamine | |
CAS RN |
95-00-1 | |
Record name | 2,4-Dichlorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, 2,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL3J7NC8YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.